molecular formula C19H21Cl2N3O B2372880 3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide CAS No. 1119220-39-1

3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide

Cat. No. B2372880
CAS RN: 1119220-39-1
M. Wt: 378.3
InChI Key: JMTISMGYRHDABV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and an isoquinoline structure, which is a type of heterocyclic compound . The presence of chlorine atoms and the amide group (-CONH2) could suggest potential reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and isoquinoline), chlorine atoms, and an amide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chlorine atoms and the electron-donating amide group. The aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like solubility, melting point, and boiling point would be influenced by the presence of the polar amide group and the nonpolar aromatic rings .

Scientific Research Applications

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds 1a and 1b derived from it have shown good antimicrobial potential . Investigating its mechanism of action and optimizing its structure could lead to novel antimicrobial agents.

Anti-Androgen Activity

Another intriguing application lies in its anti-androgenic properties. It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express androgen receptors (AR) . Further research could explore its potential as an anti-cancer agent.

Mechanism of Action

Target of Action

The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases, such as androgen insensitivity syndrome.

Mode of Action

This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effect of androgens on the body. This can be particularly useful in conditions where androgens are a contributing factor, such as certain types of cancer.

Biochemical Pathways

When this compound binds to the androgen receptor, it prevents the receptor from activating the transcription of target genes . This can lead to changes in the expression of genes regulated by androgens, which can have various downstream effects.

Result of Action

The compound has been shown to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it could potentially be used in the treatment of prostate cancer.

Future Directions

The study of this compound could open up new directions in various fields like medicinal chemistry, if it shows bioactivity, or materials science, if it has unique physical or chemical properties .

properties

IUPAC Name

3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-19(2,24-10-9-13-5-3-4-6-14(13)11-24)12-22-18(25)17-15(20)7-8-16(21)23-17/h3-8H,9-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTISMGYRHDABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=CC(=N1)Cl)Cl)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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